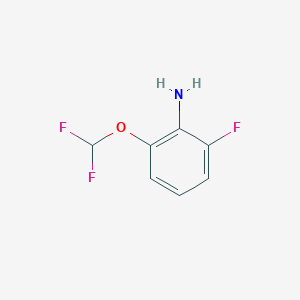

2-(Difluoromethoxy)-6-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

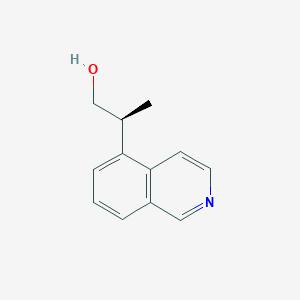

2-(Difluoromethoxy)-6-fluoroaniline is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of aniline and has a molecular formula of C6H5F2NO2. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of drug-receptor interactions, and in the study of the biochemical and physiological effects of certain drugs.

Applications De Recherche Scientifique

Photocatalytic Fluoromethylation

2-(Difluoromethoxy)-6-fluoroaniline plays a role in photocatalytic fluoromethylation. The compound is utilized in the catalytic fluoromethylation of carbon-carbon multiple bonds. Photoredox catalysis, which involves visible-light-induced single-electron-transfer (SET) processes, is a critical technique in this domain. This method enables efficient and selective radical fluoromethylation, especially important in the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Fluorochemical Mass Flows in Wastewater Treatment

Research on fluorochemicals like 2-(Difluoromethoxy)-6-fluoroaniline includes understanding their behavior in wastewater treatment plants. A study on the mass flows of selected fluorochemicals showed significant decreases in certain compounds during specific wastewater treatment stages. This research is crucial for assessing the environmental impact and management of such chemicals (Schultz et al., 2006).

Oxidation to Nitroso-Compounds

2-(Difluoromethoxy)-6-fluoroaniline can be oxidized to form nitroso-compounds. This transformation is achieved through the reaction with peroxybenzoic acid in chloroform. Such chemical processes are significant in the synthesis of various organic compounds, indicating the versatility of 2-(Difluoromethoxy)-6-fluoroaniline in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

C-F Bond Activation in Organic Synthesis

The study of fluorine chemistry, including compounds like 2-(Difluoromethoxy)-6-fluoroaniline, is significant in various fields. Research on C-F bond activation has shown the importance of such compounds in the synthesis of fluoroorganic compounds. These processes are essential for the development of pharmaceuticals and agrochemicals containing fluorine atoms (Amii & Uneyama, 2009).

Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

2-(Difluoromethoxy)-6-fluoroaniline is used in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Fluoroform, a related compound, serves as a difluorocarbene source in these reactions. This synthesis is conducted under moderate conditions, showcasing the compound’s utility in the creation of various organic derivatives (Thomoson & Dolbier, 2013).

Propriétés

IUPAC Name |

2-(difluoromethoxy)-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGNJAHRMWUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-6-fluoroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2751855.png)

![2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2751864.png)

![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)

![1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2751868.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)

![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)